2,3-Diethyl-5-methylpyrazine is an alkylpyrazine compound found naturally in various foods, contributing significantly to their roasted, nutty, and earthy aromas. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It is often formed during thermal processing, such as roasting or frying, through the Maillard reaction. Its presence in trace amounts can significantly impact the overall flavor profile of a product due to its low odor threshold. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] Researchers utilize 2,3-diethyl-5-methylpyrazine as a key odorant for analyzing and understanding flavor profiles in various food products and for developing flavoring agents.
Synthesis Analysis
One convenient method for synthesizing 2,3-diethyl-5-methylpyrazine and other deuterium-labeled alkylpyrazines involves a two-step process. [ [] ]
Applications
Flavor Analysis: Researchers utilize 2,3-diethyl-5-methylpyrazine as a key odorant for analyzing and characterizing the aroma profiles of various foods and beverages, including:
Tea: Characterizing the unique flavors of Dong Ding Oolong tea, differentiating green tea varieties, and understanding aroma development in Large-Leaf Yellow Tea. [ [], [], [] ]
Nuts and Seeds: Identifying key odorants in roasted peanut, hazelnut, pumpkin seed oils, white mustard seeds, rapeseeds, and Styrian pumpkin seed oil. [ [], [], [], [] ]
Coffee: Analyzing the aroma profiles of roasted Robusta coffee and comparing aroma models. [ [], [] ]
Chocolate: Evaluating key odorants in milk chocolate, cocoa mass, and exploring alternative sources like roasted jackfruit and durian seeds. [ [], [], [], [] ]
Other Food Products: Understanding aroma profiles in pan-fried white mushrooms, soy sauce aroma type Baijiu, processed prawns, and boiled potatoes. [ [], [], [], [] ]
Future Directions
Synergistic Effects: Explore potential synergistic effects of 2,3-diethyl-5-methylpyrazine with other aroma compounds, as observed in soy sauce aroma type Baijiu. [ [] ] This research can lead to more complex and well-rounded flavor formulations.
Related Compounds
2-Ethyl-3,5-dimethylpyrazine
Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine with a potent, roasted, and potato chip-like aroma. It is often found in roasted or cooked foods like peanuts, hazelnuts, coffee, and cocoa products. [, , , ]
Relevance: This compound is structurally very similar to 2,3-Diethyl-5-methylpyrazine, differing only in the position of one ethyl group. They often co-occur in various foods and contribute to a similar roasted aroma profile. [, , , ]
2,3,5-Trimethylpyrazine
Compound Description: 2,3,5-Trimethylpyrazine, also known as trimethylpyrazine, is another alkylpyrazine with a nutty, roasted, and earthy aroma. It is found in various roasted foods, including coffee, nuts, and cocoa. [, , , , ]
Relevance: This compound shares the core pyrazine structure with 2,3-Diethyl-5-methylpyrazine and often contributes to similar aroma profiles, particularly in roasted products. [, , , , ]
2,3,5,6-Tetramethylpyrazine
Compound Description: 2,3,5,6-Tetramethylpyrazine, or tetramethylpyrazine, is an alkylpyrazine known for its roasted and nutty aroma. It's found in roasted foods and is also known for its potential biological activities. [, , ]
Relevance: This compound is structurally related to 2,3-Diethyl-5-methylpyrazine as part of the alkylpyrazine family, sharing the roasted aroma profile and presence in similar food products. [, , ]
2-Ethyl-3,6-dimethylpyrazine
Compound Description: 2-Ethyl-3,6-dimethylpyrazine contributes a nutty and earthy aroma to food products like chocolate. []
Relevance: This compound is an isomer of 2,3-Diethyl-5-methylpyrazine, possessing the same molecular formula but with a different arrangement of the ethyl and methyl groups. This structural similarity results in a comparable aroma profile. []
2-Acetyl-1-pyrroline
Compound Description: 2-Acetyl-1-pyrroline is a potent aroma compound with a characteristic popcorn-like or roasted odor. It is commonly found in cooked rice, bread crust, and roasted nuts. [, , , , ]
Relevance: Although structurally different from alkylpyrazines like 2,3-Diethyl-5-methylpyrazine, 2-Acetyl-1-pyrroline is frequently mentioned alongside it due to their shared presence in roasted food products and contributions to a complex roasted aroma profile. [, , , , ]
5-Methyl-(E)-2-hepten-4-one
Compound Description: 5-Methyl-(E)-2-hepten-4-one, also known as Filbertone, possesses a characteristic hazelnut-like aroma. It is a key odorant in hazelnuts and contributes to the nutty and roasted notes in various other roasted foods. [, , ]
Relevance: This compound, while structurally distinct from 2,3-Diethyl-5-methylpyrazine, often co-occurs with it in roasted foods and contributes to the complex aroma profile of these products, often alongside other pyrazines. [, , ]
Methional
Compound Description: Methional, or 3-(Methylthio)propanal, has a potent, cooked potato-like aroma. It's generated during the Maillard reaction and is found in various cooked foods, particularly potatoes. [, , , , ]
Relevance: Though structurally unrelated to 2,3-Diethyl-5-methylpyrazine, methional is often mentioned in conjunction with it in the context of roasted or cooked foods. Their combined presence contributes to the overall aroma complexity of these foods. [, , , , ]
3-Methylbutanal
Compound Description: 3-Methylbutanal is a key odorant in many foods, contributing a malty aroma. It is formed through Strecker degradation during the Maillard reaction. [, , , , ]
Relevance: While structurally different from 2,3-Diethyl-5-methylpyrazine, 3-methylbutanal often contributes to the overall aroma profile of roasted or cooked foods alongside pyrazines. [, , , , ]
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is a fatty aldehyde known for its contribution to the aroma of cooked foods, particularly meat and poultry. [, ]
Relevance: While structurally dissimilar to 2,3-Diethyl-5-methylpyrazine, it is mentioned in the context of thermally processed foods, where both compounds can be present and contribute to the overall aroma. [, ]
2-Ethyl-5-methylpyrazine
Compound Description: 2-Ethyl-5-methylpyrazine is an alkylpyrazine that contributes to the roasted, nutty aroma of products like Dong Ding Oolong Tea. []
Relevance: This compound is structurally very similar to 2,3-Diethyl-5-methylpyrazine, differing only by one less ethyl group. It also contributes to a roasted aroma profile and is found in similar food matrices. []
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